molecular formula C15H16ClN3O4S B4395391 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide

4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4395391
M. Wt: 369.8 g/mol
InChI Key: QVIKXBIXFHTUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. It was first synthesized in 1998 by Pfizer Inc. and approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Mechanism of Action

4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide inhibits the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, KIT, and FLT3. By inhibiting these kinases, 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide prevents the activation of downstream signaling pathways, which are necessary for tumor growth and angiogenesis. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide also inhibits the activity of other proteins involved in angiogenesis, such as HIF-1α and STAT3.
Biochemical and Physiological Effects:
4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-tumor effects in preclinical and clinical studies. It has been shown to inhibit tumor growth, angiogenesis, and metastasis. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have effects on the immune system, including the activation of T cells and the inhibition of regulatory T cells. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been associated with various side effects, including fatigue, nausea, vomiting, and diarrhea.

Advantages and Limitations for Lab Experiments

4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in preclinical and clinical studies, and its mechanism of action is well understood. It is a potent inhibitor of multiple receptor tyrosine kinases and has been shown to have anti-tumor effects in various types of cancer. However, 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has limitations in lab experiments, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide in combination with other anti-cancer drugs to improve its efficacy and reduce its side effects. Additionally, the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide in other types of cancer, such as breast cancer and lung cancer, is an area of active research. Finally, the study of 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide in combination with immunotherapy is an emerging area of research that has shown promising results in preclinical studies.

Scientific Research Applications

4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its anti-cancer properties and has been shown to inhibit the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, KIT, and FLT3. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. 4-chloro-N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been used in clinical trials for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic cancer.

properties

IUPAC Name

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S/c1-10-8-14(18-23-10)17-15(20)11-4-5-12(16)13(9-11)24(21,22)19-6-2-3-7-19/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIKXBIXFHTUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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